REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[CH3:9][S:10]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)(=[O:12])=[O:11].[CH3:21][C:22]1([CH3:30])[O:29][C:27](=[O:28])[CH2:26][C:24](=[O:25])[O:23]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>CCO>[CH3:9][S:10]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17][CH:26]2[C:27](=[O:28])[O:29][C:22]([CH3:30])([CH3:21])[O:23][C:24]2=[O:25])=[CH:15][CH:14]=1)(=[O:12])=[O:11]
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Name
|
|
Quantity
|
0.126 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
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CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
EtOH was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with i-PrOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |